molecular formula C16H14F9N3O B11113598 N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide

N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide

Cat. No.: B11113598
M. Wt: 435.29 g/mol
InChI Key: NZEURUUMWLESCL-FXLZSLRCSA-N
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Description

N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a propenylidene linkage, and a nonafluoropentanehydrazide moiety

Preparation Methods

The synthesis of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the dimethylaminophenylpropenylidene intermediate, which is then reacted with nonafluoropentanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Chemical Reactions Analysis

N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the nonafluoropentanehydrazide moiety can enhance the compound’s stability and bioavailability. These interactions can modulate various cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE include:

The uniqueness of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14F9N3O

Molecular Weight

435.29 g/mol

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

InChI

InChI=1S/C16H14F9N3O/c1-28(2)11-7-5-10(6-8-11)4-3-9-26-27-12(29)13(17,18)14(19,20)15(21,22)16(23,24)25/h3-9H,1-2H3,(H,27,29)/b4-3+,26-9+

InChI Key

NZEURUUMWLESCL-FXLZSLRCSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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